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Ezatiostat Clinical Trial Data Summary

The table below consolidates key efficacy and safety findings from ezatiostat clinical trials. Data is

primarily from studies on patients with lower-risk MDS who had limited response to previous treatments [1]

[2].

Trial Parameter  Results & Findings

Mechanism of Glutathione analog inhibitor of GSTP1-1; dissociates GSTP1-1 from JNK, promoting
Action maturation of hematopoietic progenitors and inducing apoptosis in cancer cells [1]

[2].

| Key Efficacy Data |  Transfusion Independence (TI): 29% of RBC-transfusion-dependent patients had
transfusion reduction; 11% achieved TI (Phase 2 single-agent study, n=89) [2]. « Multilineage Responses:
Observed in a Phase 2 study; higher TI rate (40%) in subset of patients previously treated with lenalidomide
[2]. « Combination Therapy: In a Phase 1 combo study with lenalidomide, 3 of 7 (43%) RBC transfusion-
dependent patients became transfusion-independent [1]. | | Response Duration | * The median duration of
hematologic response in a Phase 2 study was 34 weeks [2]. | | Safety Profile | * The most common adverse
events (AEs) were Grade 1/2 gastrointestinal events (nausea, diarrhea, vomiting) [1] [2]. « Hematologic AEs

(thrombocytopenia, neutropenia) in combination studies were attributed to lenalidomide [1]. |

© 2026 Smolecule. All rights reserved. 1/5 Tech Support


https://www.smolecule.com/products/s548913?utm_src=pdf-body
https://www.smolecule.com/products/s548913?utm_src=pdf-interest
https://www.smolecule.com/products/s548913?utm_src=pdf-body
https://www.smolecule.com/products/s548913?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3416694/
https://www.sciencedirect.com/topics/medicine-and-dentistry/ezatiostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC3416694/
https://www.sciencedirect.com/topics/medicine-and-dentistry/ezatiostat
https://www.sciencedirect.com/topics/medicine-and-dentistry/ezatiostat
https://www.sciencedirect.com/topics/medicine-and-dentistry/ezatiostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC3416694/
https://www.sciencedirect.com/topics/medicine-and-dentistry/ezatiostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC3416694/
https://www.sciencedirect.com/topics/medicine-and-dentistry/ezatiostat
https://pmc.ncbi.nlm.nih.gov/articles/PMC3416694/
https://www.smolecule.com/products/s548913?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Experimental Protocol Details

For the key clinical trials cited, here are the methodologies used:

¢ Study Design: A Phase 1 dose-ranging study was conducted to evaluate the safety and efficacy of
ezatiostat in combination with lenalidomide in patients with non-deletion (5q) IPSS Low or
Intermediate-1 risk MDS. The study used a standard 3 + 3 design for dose escalation [1].

¢ Patient Population: The study enrolled patients aged 18 or older with histologically confirmed MDS
(subtypes included RA, RARS, RCMD, etc.). All patients had Low or Intermediate-1 risk IPSS groups,
and a 4-week washout period was required for all prior MDS treatments before enrollment [1].

o Treatment Regimen: Oral ezatiostat was administered at 2000 mg or 2500 mg total daily dose in
divided doses, in combination with lenalidomide 10 mg once daily on days 1-21 of a 28-day cycle.
Patients were treated until disease progression, lack of response, or unacceptable toxicity [1].

e Assessment Criteria: Hematologic response was assessed every two cycles using the 2006
International Working Group (IWG) criteria for MDS. Red blood cell transfusion dependence was
defined as requiring at least 4 units of RBC transfusions in the 8 weeks before study entry. Response
required lasting at least 8 weeks [1].

Ezatiostat Signaling Pathway Mechanism

The diagram below illustrates the molecular mechanism of ezatiostat as described in the research [1] [2].
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Ezatiostat Mechanism of Action

This mechanism underlies ezatiostat's dual effect: promoting healthy blood cell production while targeting

dysplastic cells [1] [2].
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Evaluation & Comparative Context

o Data Limitations for Direct Comparison: The searched literature does not contain head-to-head
trials directly comparing ezatiostat against a standard care like hypomethylating agents or
lenalidomide monotherapy. The available data for ezatiostat comes from single-arm or combination
therapy studies, making it difficult to attribute outcomes solely to ezatiostat in the combination
setting.

¢ Potential of Ezatiostat: The clinical data suggests ezatiostat has a favorable tolerability profile,
distinct from myelosuppressive agents, and shows potential in patients who have failed other
treatments like lenalidomide [1] [2]. Its role may be as a combination agent or for a specific patient
subset.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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